molecular formula C26H19N3OS B11105108 1-(1-naphthylmethyl)-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one

1-(1-naphthylmethyl)-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one

Cat. No.: B11105108
M. Wt: 421.5 g/mol
InChI Key: DZMGJUGSAKLKNB-UHFFFAOYSA-N
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Description

1-(1-naphthylmethyl)-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2(1H)-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a spiro linkage between an indole and a thiadiazole ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-naphthylmethyl)-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Spirocyclization: The indole derivative is then subjected to spirocyclization with a thiadiazole precursor. This step often involves the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-naphthylmethyl)-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Naphthylmethyl chloride in the presence of triethylamine.

Major Products

The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.

    Medicine: Preliminary studies suggest potential anticancer and antimicrobial activities, making it a candidate for drug development.

    Industry: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-naphthylmethyl)-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The spiro linkage and the presence of both indole and thiadiazole rings allow the compound to fit into specific binding sites, inhibiting the activity of target proteins. This can lead to the disruption of cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-naphthylmethyl)-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    1-(1-naphthylmethyl)-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]triazol]-2(1H)-one: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

The presence of the thiadiazole ring in 1-(1-naphthylmethyl)-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2(1H)-one imparts unique electronic properties and biological activities compared to its oxadiazole and triazole analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H19N3OS

Molecular Weight

421.5 g/mol

IUPAC Name

1'-(naphthalen-1-ylmethyl)-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one

InChI

InChI=1S/C26H19N3OS/c30-25-26(28-27-24(31-26)19-10-2-1-3-11-19)22-15-6-7-16-23(22)29(25)17-20-13-8-12-18-9-4-5-14-21(18)20/h1-16,28H,17H2

InChI Key

DZMGJUGSAKLKNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3(S2)C4=CC=CC=C4N(C3=O)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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